Diltiazem Diltiazem Diltiazem is a 5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate in which both stereocentres have S configuration. A calcium-channel blocker and vasodilator, it is used as the hydrochloride in the management of angina pectoris and hypertension. It has a role as a calcium channel blocker, a vasodilator agent and an antihypertensive agent. It is a conjugate base of a diltiazem(1+). It is an enantiomer of an ent-diltiazem.
Diltiazem is a benzothiazepine derivative with antihypertensive and vasodilating properties. Approved in 1982 by the FDA, it is a member of the non-dihydropyridine calcium channel blockers drug class. It works through various mechanisms of action, but it primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization. Compared to dihydropyridine drugs, such as [nifedipine], that preferentially act on vascular smooth muscle and [verapamil] that directly acts on the heart muscle, diltiazem displays an intermediate specificity to target both the cardiac and vascular smooth muscle. Being a potent vasodilator, diltiazem is used clinically as an antihypertensive, anti-arrhythmic, and as an anti-anginal agent for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, atrial flutter. Apart from its main FDA-approved indications, diltiazem has also been used for numerous off-label indications, such as anal fissures (in topical formulations), migraine prophylaxis, pulmonary hypertension, and rest-related cramps in the lower extremities. Typically available in extended-release oral and intravenous formulations, diltiazem is marketed under various brand names with Cardizem and Tiazac being the most common ones.
Diltiazem is a Calcium Channel Blocker. The mechanism of action of diltiazem is as a Calcium Channel Antagonist, and Cytochrome P450 3A4 Inhibitor.
Diltiazem hydrochloride is a first generation calcium channel blocker that is widely used in the therapy of hypertension and angina pectoris. Diltiazem therapy is associated with serum enzyme elevations and has been linked to rare instances of clinically apparent liver injury.
Diltiazem is a benzothiazepine derivative with anti-hypertensive, antiarrhythmic properties. Diltiazem blocks voltage-sensitive calcium channels in the blood vessels, by inhibiting the ion-control gating mechanisms, thereby preventing calcium levels increase by other revenues. Alternatively, it has been suggested that this agent also interferes with the release of calcium from the sarcoplasmic reticulum and inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The overall low calcium levels leads to dilatation of the main coronary and systemic arteries and decreasing myocardial contractility, decreased peripheral arterial resistance, improved oxygen delivery to the myocardial tissue, and decreased cardiac output.
Diltiazem is only found in individuals that have used or taken this drug. It is a benzothiazepine derivative with vasodilating action due to its antagonism of the actions of the calcium ion in membrane functions. It is also teratogenic. Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, diltiazem, like verapamil, inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.
A benzothiazepine derivative with vasodilating action due to its antagonism of the actions of CALCIUM ion on membrane functions.
See also: Diltiazem Hydrochloride (has salt form); Diltiazem Malate (has salt form).
Brand Name: Vulcanchem
CAS No.: 42399-41-7
VCID: VC0526161
InChI: InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1
SMILES: CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Molecular Formula: C22H26N2O4S
Molecular Weight: 414.5 g/mol

Diltiazem

CAS No.: 42399-41-7

Cat. No.: VC0526161

Molecular Formula: C22H26N2O4S

Molecular Weight: 414.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Diltiazem - 42399-41-7

CAS No. 42399-41-7
Molecular Formula C22H26N2O4S
Molecular Weight 414.5 g/mol
IUPAC Name [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
Standard InChI InChI=1S/C22H26N2O4S/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+/m1/s1
Standard InChI Key HSUGRBWQSSZJOP-RTWAWAEBSA-N
Isomeric SMILES CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
SMILES CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Canonical SMILES CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC
Appearance Solid powder
Boiling Point Decomposes
Colorform White crystalline powder
Melting Point 187-188
212 °C (decomposes)
231 °C

Therapeutic Applications

Chronic Stable Angina

Diltiazem improves exercise tolerance by reducing myocardial oxygen demand through afterload reduction and heart rate modulation. In a meta-analysis of 1,732 patients, diltiazem increased time to angina onset by 32% compared to placebo (P < 0.01) . The EDIT-CMD trial further demonstrated its efficacy in angina with nonobstructive coronary artery disease (ANOCA), where 47% of patients transitioned from epicardial spasm to microvascular or no spasm after six weeks of treatment (P = 0.006) .

Hypertension

As monotherapy, diltiazem lowers systolic and diastolic blood pressure by 10–15 mmHg and 5–10 mmHg, respectively . Extended-release formulations (e.g., Cardizem LA) maintain 24-hour efficacy with once-daily dosing, achieving blood pressure control in 68% of stage 1 hypertensive patients .

Atrial Fibrillation with Rapid Ventricular Rate

Clinical Trial Findings

Comparative Efficacy in Anal Fissure Management

Topical diltiazem (2%) shows promise in chronic anal fissures, with healing rates comparable to nitroglycerin:

Study (Reference)Diltiazem Healing RateGTN Healing RateP Value
Kocher et al. 41%46%0.78
Bielecki et al. 86%85%0.92

Adverse effects like headache occur in 5% of diltiazem users versus 30% with nitroglycerin .

Coronary Microvascular Dysfunction

Recent Advances and Future Directions

Diltiazem's role in heart failure with preserved ejection fraction (HFpEF) is under investigation. A 24-month study noted improvements in cardiac index (rest: P = 0.01; exercise: P = 0.02) and stroke volume (P = 0.003) without exacerbating diastolic dysfunction . Ongoing trials explore its antifibrotic effects in hypertrophic cardiomyopathy.

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